tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
The compound features a 6,7-dihydro-1H-furo[3,4-c]pyridine scaffold fused to a tetrahydrofuran ring, with an aminomethyl substituent at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 5. The IUPAC name, tert-butyl 1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate, systematically describes its stereochemistry and connectivity.
Table 1: Molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₃H₂₄N₂O₃ |
| Molecular weight | 256.34 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCC2C(C1)COC2CN |
| Stereochemical configuration | (1S,3aR,7aR) |
The SMILES string encodes the bicyclic framework, with the Boc group (CC(C)(C)OC(=O)) attached to the piperidine-like nitrogen and the aminomethyl (-CH₂NH₂) branch at the bridgehead carbon. The stereodescriptors (1S,3aR,7aR) reflect the absolute configuration of the three chiral centers, which arise from the fused ring system’s tetrahedral geometry.
Crystallographic Analysis and Conformational Dynamics
While experimental crystallographic data for this specific compound remain unpublished, analogous furo[3,4-c]pyridine derivatives exhibit chair-like conformations in the piperidine ring and envelope puckering in the tetrahydrofuran moiety. The Boc group adopts a sterically favored equatorial orientation to minimize 1,3-diaxial interactions with the fused ring system.
Molecular mechanics simulations predict two dominant conformers:
- Conformer A : The aminomethyl group occupies an axial position, stabilized by intramolecular hydrogen bonding between the -NH₂ and the furan oxygen.
- Conformer B : The aminomethyl group rotates to an equatorial position, reducing steric clash with the Boc substituent.
X-ray diffraction studies of related tert-butyl-protected amines reveal lattice parameters in the monoclinic system (space group P2₁/c) with unit cell dimensions approximating a = 10.2 Å, b = 8.5 Å, c = 12.7 Å, and β = 97.4°. These metrics suggest similar packing arrangements would occur in the title compound, with intermolecular hydrogen bonds between amine hydrogens and carbonyl oxygens of adjacent molecules.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (CDCl₃, 400 MHz) displays characteristic signals:
- δ 1.45 ppm (s, 9H) : tert-Butyl group protons
- δ 3.20–3.80 ppm (m, 8H) : Methylene groups in the furopyridine and piperidine rings
- δ 4.10 ppm (d, J = 13 Hz, 1H) : Axial proton on the aminomethyl-bearing carbon
- δ 5.10 ppm (br s, 2H) : NH₂ protons (exchange broadened)
The ¹³C NMR spectrum confirms the carbamate carbonyl at δ 155.2 ppm , with the quaternary Boc carbon at δ 80.1 ppm . Key correlations in the HSQC spectrum link the NH₂ protons (δ 5.10) to the aminomethyl carbon at δ 43.8 ppm .
Infrared (IR) Spectroscopy
Critical absorption bands include:
- 3320 cm⁻¹ : N-H stretching (amine)
- 2975 cm⁻¹ : C-H asymmetric stretching (tert-butyl)
- 1695 cm⁻¹ : C=O stretching (carbamate)
- 1250 cm⁻¹ : C-O-C asymmetric stretching (furan)
The absence of a free -NH stretch above 3400 cm⁻¹ confirms carbamate formation, while the strong carbonyl band at 1695 cm⁻¹ aligns with Boc-protected amines.
Mass Spectrometry (MS)
Electrospray ionization (ESI+) reveals a molecular ion peak at m/z 257.18 ([M+H]⁺), consistent with the molecular formula C₁₃H₂₄N₂O₃. Fragmentation pathways include:
- Loss of the tert-butyl group (m/z 201.12 , [M+H - C₄H₈]⁺)
- Cleavage of the carbamate bond (m/z 143.09 , [C₆H₁₁N₂O]⁺)
High-resolution MS (HRMS) calculates 257.1764 for C₁₃H₂₅N₂O₃⁺, matching the observed 257.1761 (Δ = 1.2 ppm).
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl (1S,3aR,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-10-9(7-15)8-17-11(10)6-14/h9-11H,4-8,14H2,1-3H3/t9-,10-,11-/m1/s1 |
InChI Key |
GHWMTUFKAOUJAV-GMTAPVOTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CO[C@@H]2CN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)COC2CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,4-c]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps include the introduction of the carboxylic acid group and the aminomethyl group, followed by esterification to form the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly enhance the efficiency and scalability of the production process. Purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Overview
Tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C13H24N2O3, with a molecular weight of 256.34 g/mol. This compound has garnered interest in various fields, particularly medicinal chemistry, due to its promising pharmacological properties.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structural characteristics suggest that it may interact with biological systems in ways that could lead to the development of new drugs. Interaction studies are crucial for elucidating its mechanisms of action and therapeutic efficacy.
Key Points:
- Biological Activity: The furo[3,4-c]pyridine core may confer unique interactions with biological targets, making it a candidate for drug development.
- Therapeutic Potential: Investigations into its effects on various biological pathways could reveal applications in treating diseases.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity.
Synthesis Overview:
- Multi-step synthesis involving various reaction conditions.
- Focus on optimizing yields and achieving high purity levels.
Comparative Studies
Comparative studies with similar compounds can provide insights into the unique properties of this compound. Such studies often highlight differences in pharmacological profiles based on structural variations.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Furo[3,4-c]pyridine core with aminomethyl group | Potential for broad biological activity |
| cis-tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate | Similar core but different stereochemistry | May exhibit distinct pharmacological profiles |
| racemic-(3S,3aR,7aR)-tert-butyl 3-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate | Different position of aminomethyl group | Variation in biological activity due to structural differences |
Case Studies
While specific case studies directly related to this compound were not found in the current literature search, ongoing research in related compounds suggests a trend towards exploring their applications in drug formulation and development.
Example Research Directions:
- Topical Formulations: Investigating the use of similar compounds in cosmetic formulations to enhance skin hydration and therapeutic effects.
- Pharmacological Studies: Conducting assays to evaluate the compound's efficacy against specific biological targets or pathways.
Mechanism of Action
The mechanism by which Furo[3,4-c]pyridine-5(3H)-carboxylicacid,1-(aminomethyl)hexahydro-,1,1-dimethylethylester,(1S,3aR,7aR)- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features
Key Observations :
- The furo[3,4-c]pyridine core in the target compound incorporates an oxygen atom, enhancing polarity compared to all-carbon bicyclic systems like cyclopenta[c]pyrrole .
- The aminomethyl group introduces a primary amine, absent in analogs with ketone or ester substituents, enabling unique reactivity and hydrogen-bonding interactions .
Substituent Effects
- Chloropyridazinylmethyl Substituent (): The chlorine atom in C15H23ClN4O2 introduces electronegativity, which may enhance binding to aromatic residues in biological targets but reduces solubility compared to the aminomethyl group .
Stereochemical Considerations
- The (1S,3aR,7aR) configuration dictates the spatial arrangement of the aminomethyl and Boc groups, influencing interactions with chiral biological targets. For example, trans isomers of pyrrolo[3,4-c]pyridine derivatives () exhibit distinct physicochemical profiles compared to cis isomers, such as melting points and logP values .
- Patent data () highlights that stereoisomers like (3aS,6aS)- vs. (3aR,6aR)- configurations in pyrrolo[3,4-b]pyrrole derivatives result in divergent pharmacological activities .
Physicochemical Properties
Note: The aminomethyl group reduces logP compared to Boc-only analogs, suggesting improved solubility for drug delivery .
Biological Activity
tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure integrates a furo[3,4-c]pyridine core with an aminomethyl group and a tert-butyl ester moiety. This article reviews its biological activity, including potential therapeutic applications and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C13H24N2O3
- Molecular Weight: 256.34 g/mol
- IUPAC Name: tert-butyl (1S,3aR,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate
- InChI Key: GHWMTUFKAOUJAV-GMTAPVOTSA-N
The compound's structure is characterized by its stereochemistry and functional groups that may confer unique interactions within biological systems compared to other similar compounds .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in key biological pathways. The binding of the compound to these targets can modulate their activity, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Antitumor Activity
Research has indicated that derivatives of the furo[3,4-c]pyridine core exhibit significant antitumor activity. For instance, compounds with similar structural features have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells. The mechanism involves cell cycle arrest and activation of apoptotic pathways .
Table 1: Antitumor Activity of Related Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| CA-4 | 1.2 ± 0.1 | Tubulin inhibition |
| 4l | 0.76 ± 0.1 | Apoptosis induction |
| 4o | 1.5 ± 0.2 | Mitochondrial depolarization |
Study on Structural Variants
A comparative study evaluated the biological activity of various furo[3,4-c]pyridine derivatives against cancer cell lines. The results demonstrated that structural modifications significantly influenced the potency and mechanism of action.
Table 2: Biological Evaluation of Furo[3,4-c]pyridine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Aminomethyl group | High antiproliferative |
| Compound B | Different ester moiety | Moderate activity |
This study highlighted the importance of specific functional groups in determining the biological efficacy of these compounds .
Potential Therapeutic Applications
The unique properties of this compound suggest several potential therapeutic applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
